
(R)-Methyl 3-(5-bromopyridin-2-yl)-2-(Boc-amino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-Methyl 3-(5-bromopyridin-2-yl)-2-(Boc-amino)propanoate is an organic compound with a wide range of applications in scientific research. It is a derivative of pyridine, a heterocyclic aromatic compound, and is commonly used as a building block in the synthesis of other compounds. Its unique structure allows it to be used in many different ways, including as a reagent, a ligand, and a catalyst.
Aplicaciones Científicas De Investigación
(R)-Methyl 3-(5-bromopyridin-2-yl)-2-(Boc-amino)propanoate has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of other compounds, as a ligand in catalytic reactions, and as a catalyst in organic reactions. It can also be used to study the structure and properties of organic compounds, as well as to study the structure and properties of proteins and enzymes.
Mecanismo De Acción
The mechanism of action of (R)-Methyl 3-(5-bromopyridin-2-yl)-2-(Boc-amino)propanoate is not fully understood. However, it is believed that its unique structure allows it to act as a catalyst in organic reactions. It is also believed that its ability to form complexes with other molecules allows it to act as a ligand in catalytic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-Methyl 3-(5-bromopyridin-2-yl)-2-(Boc-amino)propanoate have not been extensively studied. However, it is believed that its unique structure allows it to interact with other molecules in the body, which could potentially lead to changes in biochemical and physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-Methyl 3-(5-bromopyridin-2-yl)-2-(Boc-amino)propanoate has several advantages for laboratory experiments. It is relatively easy to synthesize, and its unique structure allows it to be used in a variety of applications. Additionally, it is relatively stable and can be stored for long periods of time. However, it is also relatively expensive and can be difficult to obtain.
Direcciones Futuras
The potential future directions for (R)-Methyl 3-(5-bromopyridin-2-yl)-2-(Boc-amino)propanoate are vast. One potential direction is to further explore its potential applications as a reagent, a ligand, and a catalyst. Additionally, further research could be done to explore its biochemical and physiological effects, as well as its potential therapeutic applications. Furthermore, further research could be done to explore its potential to be used as a drug delivery system, as well as its potential to be used as a catalyst for the synthesis of other compounds. Finally, further research could be done to explore its potential to be used as a diagnostic tool for medical conditions.
Métodos De Síntesis
The synthesis of (R)-Methyl 3-(5-bromopyridin-2-yl)-2-(Boc-amino)propanoate is relatively straightforward. It can be synthesized from the reaction of methyl bromide and 5-bromopyridine-2-carboxylic acid in the presence of a base, such as triethylamine. The reaction is then followed by the addition of Boc-amino-propanoic acid. The product is then isolated and purified by column chromatography.
Propiedades
IUPAC Name |
methyl (2R)-3-(5-bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O4/c1-14(2,3)21-13(19)17-11(12(18)20-4)7-10-6-5-9(15)8-16-10/h5-6,8,11H,7H2,1-4H3,(H,17,19)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOJIOILNSLTLC-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=NC=C(C=C1)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


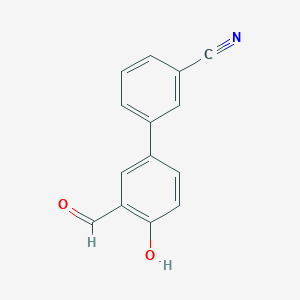
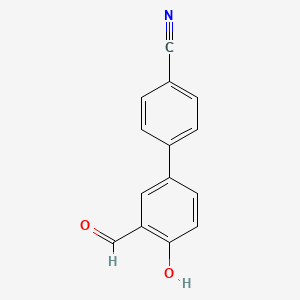

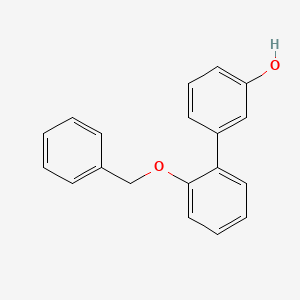
![6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6326608.png)
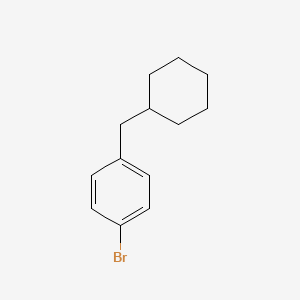

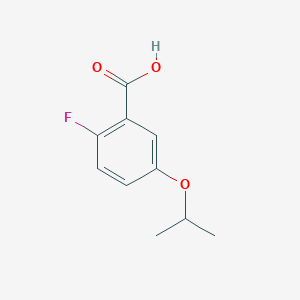

![Benzo[1,2,5]oxadiazole-5-carboxylic acid amide](/img/structure/B6326638.png)


![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6326662.png)